molecular formula C12H14O4 B8806434 Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8806434
M. Wt: 222.24 g/mol
InChI Key: JXRYDOZRPYFBKO-UHFFFAOYSA-N
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Patent
US07208495B2

Procedure details

To a suspension of 3-(3,4-dimethoxyphenyl)-2-propenoic acid (21.8 g, 105 mmol) in methanol (220 ml) was added thionyl chloride (23.0 mL, 315 mmol) under ice cooling and the mixture was stirred at 60° C. for 12 hours. The resulting mixture was concentrated under reduced pressure, and the residue was added to water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, water and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain 18.7 g (yield 80%) of the title compound. mp. 72–74° C.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].S(Cl)(Cl)=O.[CH3:20]O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]([O:15][CH3:20])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)O
Name
Quantity
220 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate, water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.